![molecular formula C23H15ClFN5O2 B2519749 N-(4-chlorobenzyl)-3-(4-fluorophenyl)-5-oxo-4,5-dihydro-[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide CAS No. 1031595-26-2](/img/no-structure.png)
N-(4-chlorobenzyl)-3-(4-fluorophenyl)-5-oxo-4,5-dihydro-[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide
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Description
N-(4-chlorobenzyl)-3-(4-fluorophenyl)-5-oxo-4,5-dihydro-[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide is a useful research compound. Its molecular formula is C23H15ClFN5O2 and its molecular weight is 447.85. The purity is usually 95%.
BenchChem offers high-quality N-(4-chlorobenzyl)-3-(4-fluorophenyl)-5-oxo-4,5-dihydro-[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(4-chlorobenzyl)-3-(4-fluorophenyl)-5-oxo-4,5-dihydro-[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
- Researchers have explored the synthesis of energetic compounds by incorporating a [1,2,4]triazolo[5,1-c][1,2,4]triazine-fused ring. By combining C–NO₂, gem-dinitro, and C–NH₂ or N → O functionalities, they created compounds 6–13 . These compounds strike a balance between energy and safety, demonstrating excellent detonation performance and low mechanical sensitivity. Compound 13 even outperforms RDX in terms of detonation velocity and pressure.
- Alpha-Chlorobenzyl 4-Fluorophenyl Ketone (CAS Number 62148-67-8) is a derivative of our compound. It serves as a reference material for analytical purposes, quality control, and calibration . Researchers can use it to validate their experimental results and ensure accuracy.
- In silico molecular docking studies have investigated derivatives of N-benzoyl-N’-(4-fluorophenyl)thiourea. Some of these derivatives exhibit promising pharmacokinetics (ADME) properties with relatively low toxicity . This suggests potential applications in drug design and optimization.
Energetic Materials Design
High-Quality Reference Material
Pharmacokinetics and Drug Design
properties
{ "Design of the Synthesis Pathway": "The synthesis pathway for N-(4-chlorobenzyl)-3-(4-fluorophenyl)-5-oxo-4,5-dihydro-[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide involves the reaction of 4-chlorobenzylamine with 4-fluorobenzoyl chloride to form 4-chlorobenzyl 4-fluorobenzoate. This intermediate is then reacted with 2-amino-4,5-dihydro-1,2,3-triazole to form the triazole intermediate, which is then cyclized with 8-chloro-5,6-dihydro-5-oxoquinazoline-3-carboxylic acid to form the final product.", "Starting Materials": [ "4-chlorobenzylamine", "4-fluorobenzoyl chloride", "2-amino-4,5-dihydro-1,2,3-triazole", "8-chloro-5,6-dihydro-5-oxoquinazoline-3-carboxylic acid" ], "Reaction": [ "Step 1: Reaction of 4-chlorobenzylamine with 4-fluorobenzoyl chloride in the presence of a base such as triethylamine to form 4-chlorobenzyl 4-fluorobenzoate.", "Step 2: Reaction of 4-chlorobenzyl 4-fluorobenzoate with 2-amino-4,5-dihydro-1,2,3-triazole in the presence of a base such as potassium carbonate to form the triazole intermediate.", "Step 3: Cyclization of the triazole intermediate with 8-chloro-5,6-dihydro-5-oxoquinazoline-3-carboxylic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) to form the final product, N-(4-chlorobenzyl)-3-(4-fluorophenyl)-5-oxo-4,5-dihydro-[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide." ] } | |
CAS RN |
1031595-26-2 |
Product Name |
N-(4-chlorobenzyl)-3-(4-fluorophenyl)-5-oxo-4,5-dihydro-[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide |
Molecular Formula |
C23H15ClFN5O2 |
Molecular Weight |
447.85 |
IUPAC Name |
N-[(4-chlorophenyl)methyl]-3-(4-fluorophenyl)-5-oxo-1H-triazolo[1,5-a]quinazoline-8-carboxamide |
InChI |
InChI=1S/C23H15ClFN5O2/c24-16-6-1-13(2-7-16)12-26-22(31)15-5-10-18-19(11-15)30-21(27-23(18)32)20(28-29-30)14-3-8-17(25)9-4-14/h1-11,29H,12H2,(H,26,31) |
SMILES |
C1=CC(=CC=C1CNC(=O)C2=CC3=C(C=C2)C(=O)N=C4N3NN=C4C5=CC=C(C=C5)F)Cl |
solubility |
not available |
Origin of Product |
United States |
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